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Compound of Interest

Compound Name: Uhmcp1

Cat. No.: B12396136 Get Quote

UHMCP1 is a chemical probe that has been identified as an inhibitor of protein-protein

interactions involving the U2AF Homology Motif (UHM). Its primary effect on gene expression is

mediated through the disruption of the spliceosome, the cellular machinery responsible for RNA

splicing.

Mechanism of Action
UHMCP1 functions by preventing the interaction between the splicing factors SF3b155 and

U2AF65 (also known as U2AF2).[1] This interaction is crucial for the early steps of spliceosome

assembly at the 3' splice site of introns. UHMCP1 achieves this by binding to the hydrophobic

pocket of the UHM domain of U2AF65.[1][2] By disrupting the U2AF65/SF3B1 interaction,

UHMCP1 impacts RNA splicing and, consequently, the viability of cancer cells.[2] This makes

UHMCP1 an interesting compound for targeting an UHM domain with potential anticancer

properties.[1]

Impact on Gene Expression
The primary impact of UHMCP1 on gene expression is the alteration of alternative splicing

patterns. By inhibiting the normal function of the spliceosome, UHMCP1 can lead to changes in

which exons are included or excluded from the final messenger RNA (mRNA) transcripts. This

results in the production of different protein isoforms, which can have varied functions, or can

lead to non-functional proteins, affecting cellular processes and viability. Studies have shown

that UHMCP1 can induce changes in the splicing patterns of specific genes in cell-based

assays.
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Quantitative Data
The following table summarizes quantitative data related to the activity of UHMCP1 and its

analogs.

Compound
Target UHM
Domain

IC50 (µM) Cell Line Effect

UHMCP1 U2AF2-UHM ~30 HEK293

Induces changes

in splicing

patterns

UHMCP1 SPF45-UHM 74.85 ± 6.18 - Inhibits binding

SF1-8 (related

UHM inhibitor)
U2AF1-UHM 59.33 ± 0.02

K562-

U2AF1S34F

Selectively

decreases cell

viability

AP232

(UHMCP1

derivative)

U2AF1-UHM -
Leukemia cell

lines
Antitumor activity

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols
This protocol outlines a general procedure for assessing the effect of a small molecule inhibitor

like UHMCP1 on cell viability.

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Prepare serial dilutions of the inhibitor (e.g., UHMCP1) in culture

medium. Remove the old medium from the cells and add the medium containing the different

concentrations of the inhibitor. Include appropriate controls (vehicle-only and no treatment).

Incubation: Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a 5% CO2

incubator.
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Reagent Addition:

For MTT: Add MTT solution to each well to a final concentration of 0.45 mg/ml and

incubate for 1-4 hours at 37°C. Then, add a solubilization solution (e.g., DMSO) to

dissolve the formazan crystals.

For MTS: Add MTS solution containing an electron coupling reagent to each well and

incubate for 1-4 hours at 37°C.

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g.,

570 nm for MTT, 490 nm for MTS) using a microplate reader.

Data Analysis: Subtract the background absorbance, and plot the percentage of cell viability

against the logarithm of the inhibitor concentration to determine the IC50 value.

This protocol provides a high-level overview of the steps involved in analyzing alternative

splicing changes induced by a compound like UHMCP1.

Experimental Design: Treat cells with UHMCP1 at a specific concentration and for a defined

duration. Include control (untreated) samples.

RNA Extraction: Isolate total RNA from both treated and control cells, ensuring high quality

and integrity.

Library Preparation: Prepare RNA-Seq libraries. This typically involves poly(A) selection of

mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters. A

double-random priming strategy can be used to generate strand-specific information.

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

Data Analysis:

Read Alignment: Align the sequencing reads to a reference genome.

Splicing Analysis: Use bioinformatics tools (e.g., MISO, ALEXA-Seq) to identify and

quantify alternative splicing events (e.g., exon skipping, intron retention) by analyzing

reads that map to exon-exon junctions.
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Visualization: Use a genome browser to visually inspect the read alignments and confirm

changes in splicing patterns for specific genes of interest.

Mandatory Visualization
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Caption: Mechanism of UHMCP1-mediated splicing inhibition.

Section 2: PBRM1 - A Core Component of the PBAF
Chromatin Remodeling Complex
PBRM1 (Polybromo-1), also known as BAF180, is a key subunit of the PBAF (Polybromo-

associated BRG1/BRM-associated factor) complex, which is a type of SWI/SNF chromatin

remodeling complex. PBRM1 is one of the most frequently mutated genes in certain cancers,

particularly clear cell renal cell carcinoma (ccRCC).

Mechanism of Action
The PBAF complex, containing PBRM1, utilizes the energy from ATP hydrolysis to remodel

chromatin by mobilizing and repositioning nucleosomes. This process alters the accessibility of
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DNA to transcription factors and the transcriptional machinery, thereby activating or repressing

gene expression. PBRM1 itself contains six bromodomains that can bind to acetylated lysines

on histones, such as H3K27ac, which is a mark of active gene transcription. This suggests a

role for PBRM1 in targeting the PBAF complex to specific genomic loci. In some contexts,

transcription factors like PAX8 recruit the PBRM1/PBAF complex to activate target genes. The

second and fourth bromodomains of PBRM1 have also been shown to bind nucleic acids,

particularly double-stranded RNA, which may help facilitate its association with chromatin.

Impact on Gene Expression
As a tumor suppressor, PBRM1 is involved in the regulation of genes related to several key

cellular processes. Re-expression of PBRM1 in deficient ccRCC cell lines leads to the

upregulation of genes involved in cellular adhesion, carbohydrate metabolism, apoptosis, and

response to hypoxia. Conversely, it leads to the downregulation of genes involved in cell

division. Loss of PBRM1 has been shown to result in increased H3K4me3 peaks at the

promoters of genes associated with retinoic acid biosynthesis and signaling, leading to their

transcriptional activation. One such target gene that is consistently upregulated with PBRM1

loss is ALDH1A1. Furthermore, PBRM1 has been implicated in regulating the expression of cell

adhesion genes, which are important for cellular structure and signaling.

Quantitative Data
The following table summarizes quantitative data related to PBRM1's impact on gene

expression and its genomic binding.
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Experimental
Approach

Cell Type/Condition Finding Quantitative Detail

RNA-Seq
ccRCC cells with

PBRM1 re-expression

Upregulation of cell

adhesion genes

97 genes in 2D

culture, 45 of which

were also upregulated

in 3D culture

ChIP-Seq
PBRM1 knockdown in

786-O cells

Changes in H3K4me3

peaks

1,420 gained peaks

and 259 lost peaks

PBRM1 ChIP-Seq ccRCC cells
PBRM1 occupancy at

regulatory regions

Association with

proximal regulatory

regions of 8 out of 45

upregulated cell

adhesion genes

PBRM1 ChIP-Seq
Progenitor vs.

Differentiated Cells

PBRM1 peak

distribution

17,527 total peaks,

with the majority being

stable between the

two cell states

Experimental Protocols
This protocol provides a general workflow for performing ChIP-seq to identify the genome-wide

binding sites of a protein like PBRM1.

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of

200-700 bp, typically by sonication or enzymatic digestion.

Immunoprecipitation (IP):

Incubate the sheared chromatin with a specific antibody against the protein of interest

(e.g., anti-PBRM1). An IgG antibody should be used as a negative control.

Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
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Wash the beads to remove non-specifically bound chromatin.

Reverse Cross-linking and DNA Purification: Elute the complexes from the beads and

reverse the cross-links by heating. Purify the DNA.

Library Preparation: Prepare a sequencing library from the purified ChIP DNA and an input

control sample (sheared chromatin that did not undergo IP). This involves end-repair, A-

tailing, and ligation of sequencing adapters.

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

Data Analysis:

Alignment: Align the sequencing reads to a reference genome.

Peak Calling: Identify regions of the genome with significant enrichment of reads in the IP

sample compared to the input control. These regions are the putative binding sites of the

protein.

Downstream Analysis: Annotate the peaks to nearby genes and perform pathway analysis

to understand the biological functions of the target protein.

Mandatory Visualizations
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Caption: Role of the PBRM1-containing PBAF complex in gene regulation.
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Caption: Experimental workflow for ChIP-Seq.
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Conclusion

In summary, the term "Uhmcp1" can refer to two distinct molecules with different mechanisms

for regulating gene expression. UHMCP1, the small molecule inhibitor, acts post-

transcriptionally by disrupting the splicing machinery, leading to altered mRNA isoforms. In

contrast, PBRM1 is a protein that functions at the chromatin level as part of the PBAF complex

to directly influence the accessibility of genes for transcription. Both are significant in the

context of cancer research, with UHMCP1 representing a potential therapeutic strategy for

targeting splicing-dependent cancers, and PBRM1 being a key tumor suppressor whose loss

has profound effects on the transcriptome of cancer cells. This guide provides the foundational

technical details for researchers interested in either of these important molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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